molecular formula C9H9N3O3 B13884356 Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate CAS No. 35355-49-8

Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate

Cat. No.: B13884356
CAS No.: 35355-49-8
M. Wt: 207.19 g/mol
InChI Key: POGGOTCOSKXYLN-UHFFFAOYSA-N
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Description

Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate is an organic compound that belongs to the class of azido compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an azido group, which is a functional group consisting of three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azido-3-(furan-2-yl)prop-2-enoate typically involves the reaction of ethyl 2-bromo-3-(furan-2-yl)prop-2-enoate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide in DMF.

    Cycloaddition Reactions: Copper(I) catalysts for Huisgen cycloaddition.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Ethyl 2-amino-3-(furan-2-yl)prop-2-enoate.

Scientific Research Applications

Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Medicinal Chemistry:

    Bioconjugation: The azido group allows for the conjugation of the compound to biomolecules, facilitating the study of biological processes.

Mechanism of Action

The mechanism of action of ethyl 2-azido-3-(furan-2-yl)prop-2-enoate primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The furan ring provides additional sites for reactivity and can influence the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate can be compared with other similar compounds, such as:

    Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: This compound features a cyano group instead of an azido group, leading to different reactivity and applications.

    Ethyl 3-(furan-2-yl)propionate: Lacks the azido group, making it less reactive in cycloaddition and substitution reactions.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its physical properties and reactivity.

Biological Activity

Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its unique structural features, including an azido group and a furan ring. This article delves into its biological activities, synthesis methods, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N4O2C_9H_8N_4O_2, with a molecular weight of approximately 207.19 g/mol. The compound's structure can be represented as follows:

Ethyl 2 azido 3 furan 2 yl prop 2 enoate\text{Ethyl 2 azido 3 furan 2 yl prop 2 enoate}

The presence of the furan ring enhances its potential for biological activity, particularly through interactions with various substrates, making it a valuable candidate for further studies in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . The furan moiety is known to interact with biological systems, potentially leading to cytotoxic effects on specific microbial strains. Studies have shown that compounds containing furan rings can disrupt cellular functions in bacteria and fungi, suggesting that this compound may have similar effects .

Anticancer Activity

The compound has also been explored for its anticancer properties . Its ability to induce cytotoxicity in cancer cell lines has been documented, with particular efficacy observed against certain types of tumors. The azido group facilitates click chemistry reactions that can be exploited to create conjugates with anticancer agents, enhancing their therapeutic efficacy .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Click Chemistry : Utilizing the azide functionality to react with alkynes to form stable triazole compounds.
  • Nucleophilic Substitution Reactions : Exploiting the electrophilic nature of the double bond in the prop-2-enoate moiety.

These synthetic routes not only yield the desired compound but also allow for modifications that enhance its biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition against various bacterial strains.
Anticancer PotentialInduced apoptosis in cancer cell lines with significant potency.
Mechanistic InsightsInvestigated interactions with proteins and nucleic acids, showing potential for targeted drug delivery.

These findings underscore the compound's versatility and potential as a lead molecule in drug discovery.

Properties

IUPAC Name

ethyl 2-azido-3-(furan-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-14-9(13)8(11-12-10)6-7-4-3-5-15-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGGOTCOSKXYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696730
Record name Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35355-49-8
Record name Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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